N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide
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Description
“N-(1-Cyanocyclobutyl)benzamide” is a compound with the CAS No. 1306604-17-0 . It has a molecular weight of 200.24 and a molecular formula of C12H12N2O .
Synthesis Analysis
While specific synthesis methods for “N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide” are not available, similar compounds like “2-chloro-N-(1-cyanocyclobutyl)propanamide” (CAS No. 926212-68-2) are often used in research .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, HPLC, LC-MS, UPLC, etc . The specific structure of “N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide” is not available in the sources I found.Physical And Chemical Properties Analysis
“N-(1-Cyanocyclobutyl)benzamide” has a molecular weight of 200.24 and a molecular formula of C12H12N2O . The boiling point and other specific physical and chemical properties are not available in the sources I found.Safety and Hazards
properties
IUPAC Name |
3-anilino-N-(1-cyanocyclobutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-11-14(8-4-9-14)17-13(18)7-10-16-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJBNKUJGVVRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(phenylamino)propanamide |
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